Ethonafide
Overview
Description
It belongs to the azonafide series of anticancer agents and is known for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . Ethonafide has shown promise in treating various types of cancer, particularly hormone-refractory prostate cancer, due to its potent cytotoxic effects and relatively low cardiotoxicity compared to other anthracene-containing anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethonafide is synthesized through a series of chemical reactions starting from anthracene derivatives. The key steps involve the introduction of an ethoxy group and the formation of the azonafide structure. The synthetic route typically includes:
Nitration: of anthracene to form nitroanthracene.
Reduction: of nitroanthracene to aminoanthracene.
Ethoxylation: to introduce the ethoxy group.
Cyclization: to form the azonafide structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethonafide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the anthracene ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced anthracene derivatives .
Scientific Research Applications
Ethonafide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of anthracene derivatives in various chemical reactions.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and cell division.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Ethonafide exerts its effects primarily through the inhibition of topoisomerase II. This enzyme is responsible for altering the topology of DNA during replication and transcription. This compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. This ultimately results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The molecular targets involved include both topoisomerase IIα and topoisomerase IIβ .
Comparison with Similar Compounds
Properties
CAS No. |
175293-23-9 |
---|---|
Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
15-[2-(dimethylamino)ethyl]-8-ethoxy-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-20-15-9-6-5-8-14(15)19-18-16(20)10-7-11-17(18)21(25)24(22(19)26)13-12-23(2)3/h5-11H,4,12-13H2,1-3H3 |
InChI Key |
CQZISUJEDPJJNF-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C |
Canonical SMILES |
CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2'-(dimethylamino)ethyl)-1,2-dihydro-7-ethoxydibenz(de,h)isoquinoline-1,3-dione 6-ethoxyazonafide AMP 53 AMP-53 AMP53 cpd ethonafide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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